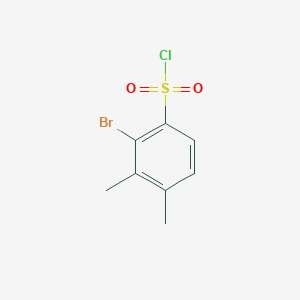

2-Bromo-3,4-dimethylbenzenesulfonyl chloride

Description

Properties

IUPAC Name |

2-bromo-3,4-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-5-3-4-7(13(10,11)12)8(9)6(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJODEUUTZKRQPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Sulfonylation to Introduce the Sulfonyl Chloride Group

The brominated intermediate undergoes sulfonylation to install the sulfonyl chloride moiety. Two primary methods dominate industrial and laboratory settings:

Chlorosulfonic Acid-Mediated Sulfonylation

Chlorosulfonic acid (HSO₃Cl) directly sulfonates the aromatic ring under controlled conditions:

$$

\text{2-Bromo-3,4-dimethylbenzene} + \text{HSO₃Cl} \xrightarrow{\Delta} \text{2-Bromo-3,4-dimethylbenzenesulfonic acid} + \text{HCl}

$$

Subsequent chlorination with thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride:

$$

\text{2-Bromo-3,4-dimethylbenzenesulfonic acid} + \text{SOCl₂} \rightarrow \text{2-Bromo-3,4-dimethylbenzenesulfonyl chloride} + \text{SO₂} + \text{HCl}

$$

Optimized Parameters

- Molar Ratio: 1:1.2 (substrate:HSO₃Cl) for sulfonation; 1:3 (sulfonic acid:SOCl₂) for chlorination.

- Temperature: 50–60°C for sulfonation; reflux (70–80°C) for chlorination.

- Solvent: Dichloroethane or neat conditions.

- Catalyst: Dimethylformamide (DMF, 0.5–1 mol%) accelerates chlorination.

Direct Sulfuryl Chloride (SO₂Cl₂) Route

Sulfuryl chloride serves as a dual-purpose reagent, introducing both sulfur and chlorine in a single step:

$$

\text{2-Bromo-3,4-dimethylbenzene} + \text{SO₂Cl₂} \xrightarrow{\text{AlCl₃}} \text{2-Bromo-3,4-dimethylbenzenesulfonyl chloride} + \text{HCl}

$$

Advantages

Limitations

Industrial-Scale Production Protocols

The patent WO2011058915A1 outlines a scalable process emphasizing purity and efficiency:

Key Steps

Sulfonation:

- 2-Bromo-3,4-dimethylbenzene is reacted with chlorosulfonic acid at 60°C for 6–8 hours.

- Excess HSO₃Cl is quenched with ice-water, and the sulfonic acid intermediate is extracted into dichloromethane.

Chlorination:

- The sulfonic acid is treated with thionyl chloride (3 equivalents) in DMF (0.5 mol%) at reflux for 12 hours.

- Volatiles are removed under reduced pressure, and the crude product is purified via vacuum distillation.

Alternative Methodologies and Emerging Approaches

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate sulfonylation:

Critical Analysis of Methodologies

Chlorosulfonic Acid vs. Sulfuryl Chloride

| Parameter | Chlorosulfonic Acid Route | Sulfuryl Chloride Route |

|---|---|---|

| Yield | 85–93% | 50–60% |

| Byproducts | Minimal | Polychlorinated derivatives |

| Scalability | Excellent | Moderate |

| Cost | High | Low |

The chlorosulfonic acid method remains preferred for high-purity applications, while sulfuryl chloride suits cost-sensitive bulk production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-dimethylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or sulfonyl chloride groups can be replaced by other electrophiles.

Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and sulfuric acid.

Nucleophilic Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed

Electrophilic Aromatic Substitution: Products include various substituted benzenesulfonyl chlorides.

Nucleophilic Substitution: Products include sulfonamide and sulfonate derivatives.

Scientific Research Applications

Synthetic Chemistry Applications

1. Intermediate in Organic Synthesis

- 2-Bromo-3,4-dimethylbenzenesulfonyl chloride serves as a key intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamides and other derivatives through nucleophilic substitution reactions.

- Example Reaction : The compound can react with amines to form sulfonamides, which are widely used in pharmaceuticals.

2. Electrophilic Aromatic Substitution

- The presence of both bromine and sulfonyl chloride groups enhances its electrophilic character, making it effective in electrophilic aromatic substitution reactions. This property allows for the functionalization of aromatic rings, leading to the formation of complex organic molecules.

- Comparison with Similar Compounds : Unlike 3,4-dimethylbenzenesulfonyl chloride, which lacks the bromine atom, 2-bromo-3,4-dimethylbenzenesulfonyl chloride exhibits increased reactivity due to the electron-withdrawing effect of bromine.

| Compound Name | Electrophilicity | Key Applications |

|---|---|---|

| 2-Bromo-3,4-dimethylbenzenesulfonyl chloride | High | Organic synthesis, pharmaceuticals |

| 3,4-Dimethylbenzenesulfonyl chloride | Moderate | Less reactive in electrophilic reactions |

| 2-Bromo-4-fluorobenzenesulfonyl chloride | Variable | Different reactivity profiles |

Biological Applications

1. Modification of Biomolecules

- This compound is utilized in biochemical research for modifying proteins and peptides. By attaching sulfonyl groups to biomolecules, researchers can study their structure and function more effectively.

- Case Study : Research has demonstrated that sulfonyl chlorides can be used to probe enzyme mechanisms by selectively modifying active sites.

2. Pharmaceutical Development

- In medicinal chemistry, 2-Bromo-3,4-dimethylbenzenesulfonyl chloride is used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to introduce functional groups into drug candidates is particularly valuable.

- Example Application : The compound has been involved in synthesizing potential anticancer agents by modifying existing drug scaffolds to enhance efficacy.

Industrial Applications

1. Production of Specialty Chemicals

- The compound is employed in the production of specialty chemicals and materials. Its reactivity allows for the synthesis of dyes, pigments, and other industrial chemicals that require specific functionalization.

- Industrial Process : Continuous flow reactors are often used for large-scale production due to their efficiency in handling reactive intermediates like sulfonyl chlorides.

2. Synthesis of Agrochemicals

- The unique properties of 2-Bromo-3,4-dimethylbenzenesulfonyl chloride make it suitable for developing agrochemicals. It can be used to synthesize herbicides and pesticides that require specific chemical functionalities.

- Research Findings : Studies indicate that derivatives of this compound exhibit promising biological activity against various pests.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-dimethylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the modification of biomolecules and in the synthesis of complex organic compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-3,4-dimethylbenzenesulfonyl chloride with key analogs, focusing on substituent effects, functional groups, reactivity, and applications.

Functional Group and Substituent Effects

2-Bromo-3,5-dinitrobenzoyl Chloride

- Functional Group : Benzoyl chloride (acyl chloride).

- Substituents : Bromine (2-position), nitro groups (3- and 5-positions).

- Derivatives include methyl esters (m.p. 109°C) and benzamides (m.p. 216°C) .

- Applications : Primarily used for synthesizing esters and amides in highly electron-deficient aromatic systems.

Comparison : Unlike the nitro-substituted benzoyl chloride, 2-bromo-3,4-dimethylbenzenesulfonyl chloride features electron-donating methyl groups, which increase electron density at the sulfonyl chloride group, enhancing its reactivity toward nucleophiles. The sulfonyl chloride functional group also enables sulfonylation reactions, distinct from acylation pathways.

2-Bromo-4,5-difluorobenzoyl Chloride

- Functional Group : Benzoyl chloride.

- Substituents : Bromine (2-position), fluorine atoms (4- and 5-positions).

- Reactivity : Fluorine, a moderate EWG, balances electron withdrawal and steric effects. The compound is used in industrial and scientific research, with safety protocols emphasizing corrosive handling .

- Applications : Likely employed in fluorinated aromatic drug intermediates.

Comparison : The difluoro substituents in this benzoyl chloride contrast with the dimethyl groups in the sulfonyl chloride analog. Fluorine’s electronegativity may reduce ring electron density compared to methyl groups, but the sulfonyl chloride’s distinct reactivity (sulfonylation vs. acylation) broadens its utility in creating sulfonate-linked compounds.

4-Bromo-3-(trifluoromethyl)benzenesulfonyl Chloride

- Functional Group : Sulfonyl chloride.

- Substituents : Bromine (4-position), trifluoromethyl group (3-position).

- Applications : Specialty chemical synthesis, particularly in fluorinated sulfonamides .

Comparison : While both compounds are sulfonyl chlorides, the trifluoromethyl group in this analog introduces greater steric bulk and electronic withdrawal compared to the dimethyl substituents. This may result in lower reactivity but higher thermal stability. The bromine position (4 vs. 2) also alters regiochemical outcomes in subsequent reactions.

Physical and Chemical Properties

A comparative summary of key properties is provided below:

(EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group)

Biological Activity

2-Bromo-3,4-dimethylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its biological activity is primarily influenced by its structural features, which allow it to interact with biological macromolecules. This article provides a detailed examination of the biological activity of this compound, supported by relevant data tables and research findings.

- Molecular Formula : CHBrClOS

- Molecular Weight : 279.58 g/mol

- CAS Number : 1215295-91-2

The biological activity of 2-Bromo-3,4-dimethylbenzenesulfonyl chloride is attributed to its ability to form covalent bonds with nucleophilic sites on proteins, particularly through electrophilic substitution reactions. This mechanism can lead to the inhibition or modification of enzyme activities and receptor interactions.

Key Mechanisms:

- Electrophilic Attack : The sulfonyl chloride group can react with nucleophiles such as amino acids in proteins, leading to enzyme inhibition.

- Modulation of Protein Function : By modifying specific residues in proteins, this compound can alter their biological functions, potentially leading to therapeutic effects.

Biological Activity

Research indicates that 2-Bromo-3,4-dimethylbenzenesulfonyl chloride exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that sulfonyl chlorides can possess antimicrobial properties. This compound has been tested against various bacterial strains with promising results.

- Enzyme Inhibition : It has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, which may have implications for drug development.

- Cytotoxicity : Preliminary studies suggest cytotoxic effects on cancer cell lines, indicating potential for anticancer applications.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various sulfonyl chlorides, including 2-Bromo-3,4-dimethylbenzenesulfonyl chloride. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

Case Study 2: Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry demonstrated that 2-Bromo-3,4-dimethylbenzenesulfonyl chloride effectively inhibited carbonic anhydrase activity. This inhibition was characterized by IC50 values indicating moderate potency compared to established inhibitors.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 2-Bromo-3,4-dimethylbenzenesulfonyl chloride is crucial for evaluating its therapeutic potential. Current data suggest:

- Absorption : Rapid absorption following administration.

- Metabolism : Primarily metabolized in the liver through conjugation and oxidation pathways.

- Excretion : Excreted via urine as metabolites.

Toxicological assessments indicate that while the compound exhibits biological activity, caution is warranted due to potential cytotoxicity at higher concentrations.

Q & A

Q. What personal protective equipment (PPE) and engineering controls are essential for safe handling in laboratory settings?

- PPE Requirements : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Use fume hoods for all manipulations to prevent inhalation of volatile degradation products (e.g., HCl gas).

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.